2-(Difluoromethyl)-6-fluoroaniline
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Overview
Description
2-(Difluoromethyl)-6-fluoroaniline is an organic compound characterized by the presence of both difluoromethyl and fluoro groups attached to an aniline ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-6-fluoroaniline typically involves the introduction of difluoromethyl and fluoro groups onto an aniline ring. One common method involves the reaction of 2,6-difluoroaniline with difluoromethylating agents under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)-6-fluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives .
Scientific Research Applications
2-(Difluoromethyl)-6-fluoroaniline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: The compound is utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism by which 2-(Difluoromethyl)-6-fluoroaniline exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The presence of difluoromethyl and fluoro groups enhances its binding affinity and specificity .
Comparison with Similar Compounds
- 2-(Difluoromethyl)-4-fluoroaniline
- 2-(Difluoromethyl)-5-fluoroaniline
- 2-(Difluoromethyl)-3-fluoroaniline
Comparison: Compared to its analogs, 2-(Difluoromethyl)-6-fluoroaniline exhibits unique reactivity and binding properties due to the specific positioning of the difluoromethyl and fluoro groups. This positioning can influence the compound’s electronic distribution and steric effects, making it a valuable compound for targeted applications .
Properties
Molecular Formula |
C7H6F3N |
---|---|
Molecular Weight |
161.12 g/mol |
IUPAC Name |
2-(difluoromethyl)-6-fluoroaniline |
InChI |
InChI=1S/C7H6F3N/c8-5-3-1-2-4(6(5)11)7(9)10/h1-3,7H,11H2 |
InChI Key |
RXIHFUFYXYKAOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N)C(F)F |
Origin of Product |
United States |
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